Benzenediazonium chloride

Overview

Description

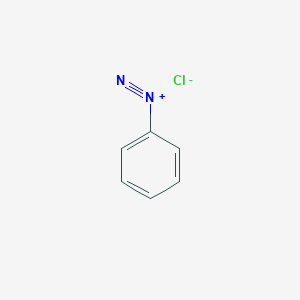

Benzenediazonium chloride (C₆H₅N₂Cl) is a diazonium salt characterized by a benzene ring bonded to a diazonium group (–N≡N⁺) and a chloride counterion . It is a colorless crystalline solid, highly soluble in water but unstable in dry conditions, where it becomes explosive due to the release of nitrogen gas . The compound is synthesized via diazotization, where aniline reacts with nitrous acid (generated from NaNO₂ and HCl) at 0–5 °C . Its structure, determined by X-ray crystallography, reveals a linear N–N–C arrangement and a distorted benzene ring with bond lengths deviating from aromatic norms (e.g., N–N = 1.097 Å, N–C = 1.385 Å) .

This compound is a pivotal intermediate in organic synthesis, particularly in azo dye production and coupling reactions with phenol or aniline derivatives to form colored azo compounds . It also undergoes reduction to benzene using agents like hypophosphorous acid (H₃PO₂) and hydrolysis in aqueous media to yield phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium chloride is typically prepared from aniline. The process involves the reaction of aniline with nitrous acid at low temperatures (0-5°C). Nitrous acid is usually generated in situ by mixing sodium nitrite with hydrochloric acid. The reaction can be summarized as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂⁺Cl⁻} + 2\text{H₂O} ]

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required to prevent decomposition of the diazonium salt .

Chemical Reactions Analysis

Substitution Reactions

Substitution involves replacing the diazonium group (-N₂⁺) with other nucleophiles. Key reactions include:

Hydroxylation

Warming benzenediazonium chloride in aqueous solution produces phenol via hydrolysis:

This reaction is first-order, with a rate constant at 333 K .

Halogenation

-

Iodobenzene Formation : Reaction with KI yields iodobenzene:

-

Chlorobenzene/Bromobenzene : Sandmeyer or Gattermann reactions using CuCl/CuBr introduce -Cl/-Br groups .

Coupling Reactions

Coupling retains the diazonium nitrogen, forming azo compounds (Ar-N=N-Ar). These reactions occur under alkaline conditions with electron-rich aromatics:

With Phenol

In alkaline medium, phenol couples to form p-hydroxyazobenzene (orange-yellow precipitate):

.

With β-Naphthol

Reaction with β-naphthol yields 1-phenylazo-2-naphthol (intense orange-red precipitate):

.

With Aniline

Coupling with aniline forms 4-aminoazobenzene (yellow solid):

.

Decomposition Kinetics

The decomposition of this compound follows first-order kinetics:

Experimental Data at 333 K

| Time (s) | [C₆H₅N₂Cl] (mol/dm³) |

|---|---|

| 0 | 0.500 |

| 40 | 0.410 |

| 100 | 0.285 |

| 200 | 0.165 |

| 280 | 0.100 |

| 350 | 0.070 |

| 400 | 0.050 |

Calculations :

Electrophilic Aromatic Substitution

Benzenediazonium salts act as electrophiles in reactions with electron-donating aromatic systems:

With 1,3-Disubstituted Benzenes

Reactions with substrates like 1,3-dialkylaminobenzenes yield azo-coupling products (e.g., 6a–c , 7a–c ) in >80% yields. Isomeric products form via ortho–ortho or ortho–para coupling .

With Dienes

Under redox catalysis, this compound reacts with butadiene derivatives to form 1,4-addition products (e.g., 1-acetoxy-4-phenylbut-2-ene) .

Other Notable Reactions

Scientific Research Applications

Benzenediazonium chloride has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of benzenediazonium chloride involves the formation of a diazonium ion (C₆H₅N₂⁺), which is highly reactive. This ion can undergo substitution reactions where the diazonium group is replaced by other nucleophiles, often facilitated by copper(I) catalysts. The nitrogen gas is released during these reactions, driving the reaction forward .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diazonium Salts

p-Nitrophenyldiazonium Chloride (C₆H₄ClN₃O₂)

- Structure: A nitro (–NO₂) group at the para position modifies electronic properties, enhancing stability via resonance .

- Molecular Weight : 185.567 g/mol .

- Reactivity : The electron-withdrawing nitro group stabilizes the diazonium ion, slowing decomposition but enabling selective coupling reactions.

- Applications : Used in specialized dye synthesis and as a reagent for introducing nitro-functionalized aryl groups .

2-(Methoxycarbonyl)benzenediazonium Chloride (C₈H₆ClN₂O₂)

- Structure : A methoxycarbonyl (–COOCH₃) substituent at the ortho position introduces steric hindrance .

4-(4-Morpholinyl)this compound-Zinc Complex

- Structure : A morpholine substituent at the para position, complexed with zinc .

- Applications : Likely used in coordination chemistry or catalysis, though specific applications are less documented .

Quaternary Ammonium Salts

Benzalkonium Chloride (C₆H₅CH₂N⁺(CH₃)₂RCl⁻; R = C₈–C₁₈)

- Structure : A benzyl group attached to a long alkyl chain (e.g., C12: C₂₅H₄₆ClN) .

- Molecular Weight : Varies by chain length (e.g., C18: 424.15 g/mol) .

- Properties: Cationic surfactant with antimicrobial properties; stable and non-explosive .

- Applications : Disinfectant, preservative in pharmaceuticals .

Benzimidazolium Chloride (C₇H₇ClN₂)

- Structure : A benzimidazole core with a chloride counterion .

- Applications: Precursor for N-heterocyclic carbene (NHC) ligands in organometallic catalysis .

Heterocyclic Chlorides

Benzoxonium Chloride (C₁₂H₁₆ClNO₃)

Comparative Data Table

Key Research Findings

- Stability : this compound’s instability contrasts sharply with substituted diazonium salts (e.g., p-nitro derivatives) and quaternary ammonium salts, which benefit from electron-withdrawing groups or bulky substituents .

- Reactivity : Coupling reactions are faster in this compound than in substituted analogs due to reduced steric and electronic hindrance .

- Safety : Diazonium salts generally pose explosion risks, whereas quaternary ammonium salts like benzalkonium chloride are safer but require handling for toxicity .

Biological Activity

Benzenediazonium chloride, a diazonium salt derived from aniline, is a compound of significant interest in organic chemistry and biochemistry due to its unique reactivity and biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential carcinogenic effects, supported by diverse research findings.

This compound (C6H5N2Cl) is typically synthesized through the diazotization of aniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The compound is characterized by its instability and tendency to decompose, particularly when heated or in solution, releasing nitrogen gas and forming various products depending on the conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Cellular Toxicity and Carcinogenic Potential

Antimicrobial Activity

Research has demonstrated that benzenediazonium salts exhibit notable antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. A specific study highlighted that a related compound showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Table 1: Antimicrobial Activity of Benzenediazonium Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | E. coli | 6.67 |

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In vivo studies have shown that certain derivatives can significantly reduce carrageenan-induced edema in rats, with reductions observed at various time intervals post-treatment . This suggests potential therapeutic applications for inflammatory conditions.

Table 2: Anti-inflammatory Activity

| Compound | Edema Reduction (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

Cellular Toxicity and Carcinogenic Potential

While this compound shows promising biological activities, it also poses risks due to its toxicity and potential carcinogenic effects. A recent study indicated that the intracellular delivery of benzene diazonium ions resulted in significant cellular stress and morphological changes indicative of toxicity . The compound's ability to modify proteins through reactions with tyrosine residues raises concerns regarding its long-term safety in biological systems.

Case Studies

- Intracellular Delivery Studies : A study focused on the direct delivery of benzene diazonium ions into cells revealed an increase in global tyrosine phosphorylation levels, suggesting that these ions can interact with cellular signaling pathways . However, this interaction was accompanied by signs of cellular damage.

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various benzenediazonium derivatives against common pathogens, confirming their potential as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzenediazonium chloride, and how can its instability during preparation be controlled?

this compound is synthesized by diazotizing aniline with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Key steps include:

- Dissolving aniline in cold HCl to form anilinium chloride.

- Slowly adding NaNO₂ solution while maintaining temperatures below 5°C to prevent premature decomposition .

- Monitoring reaction progress via starch-iodide paper to confirm excess nitrous acid . Instability mitigation : Use ice baths, avoid light exposure, and immediately utilize the diazonium salt in subsequent reactions due to its rapid decomposition into phenol and N₂ gas under warmer conditions .

Q. What are the primary decomposition pathways of this compound, and how do environmental factors influence its stability?

this compound decomposes via hydrolysis to phenol and nitrogen gas, with kinetics influenced by:

- Temperature : Half-life decreases exponentially above 5°C .

- pH : Acidic conditions (pH < 3) stabilize the compound, while neutral or alkaline media accelerate decomposition .

- Light : Photolytic degradation necessitates amber glassware or dark storage . Methodological tip : For time-sensitive experiments, pre-cool reagents and use buffered acidic solutions (pH 2–3) to prolong stability .

Q. What are the foundational reactions of this compound in synthetic organic chemistry?

Key reactions include:

- Sandmeyer Reaction : Substitution with Cu(I) halides (e.g., CuCl) to form chlorobenzene at 60–70°C .

- Azo Coupling : Electrophilic attack on activated aromatics (e.g., phenols, anilines) to synthesize azo dyes .

- Schiemann Reaction : Fluorination using HBF₄ to yield fluorobenzene . Best practices : Use freshly prepared diazonium salts and stoichiometric catalysts to maximize yields .

Advanced Research Questions

Q. How can regioselectivity be controlled in azo coupling reactions involving this compound?

Regioselectivity (para vs. ortho products) depends on:

- Substrate electronic effects : Electron-rich aromatics (e.g., phenol) favor para substitution due to resonance stabilization .

- Steric hindrance : Bulky substituents on the coupling partner disfavor ortho products .

- pH : Alkaline conditions enhance nucleophilicity of phenoxide ions, improving coupling efficiency . Experimental design : Pre-screen substrates using computational tools (e.g., DFT) to predict reactive sites, and optimize pH/temperature gradients .

Q. How can researchers address contradictions in reported degradation rates of this compound under varying experimental conditions?

Discrepancies arise from differences in:

- Analytical methods (e.g., HPLC vs. UV-Vis for concentration monitoring) .

- Impurity profiles (e.g., trace metals accelerating decomposition) . Resolution strategy :

- Standardize degradation studies using HPLC with a C18 column and UV detection at 280 nm .

- Include control experiments with purified reagents to isolate environmental variables .

Q. What advanced techniques are recommended for characterizing this compound and its reaction byproducts?

- NMR spectroscopy : ¹H/¹³C NMR to confirm diazonium structure (δ ~8 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to identify transient intermediates (e.g., phenyl cations) .

- X-ray crystallography : For structural elucidation of stable derivatives (e.g., azo dyes) . Purity assessment : Use ion chromatography to quantify chloride counterions and detect inorganic impurities .

Q. What strategies optimize the synthesis of halogenated aromatics via this compound in microfluidic systems?

Microreactors enhance heat/mass transfer, critical for exothermic diazotization:

Properties

IUPAC Name |

benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSZXHOSMKUIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2684-02-8 (Parent) | |

| Record name | Phenyldiazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30142846 | |

| Record name | Benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-34-5 | |

| Record name | Benzenediazonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyldiazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDIAZONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.